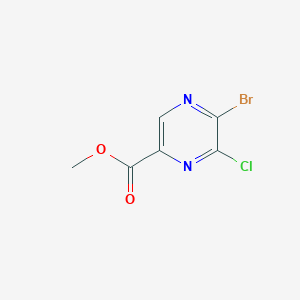

(E)-2-hydroxy-6-imino-5-(2-(4-(morpholinosulfonyl)phenyl)hydrazono)-5,6-dihydropyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

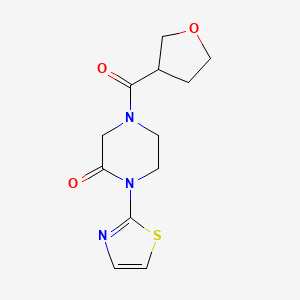

The compound is a hydrazone derivative, which are often used in organic synthesis due to their reactivity. It contains a pyrimidine ring, which is a common structure in many biological compounds, including several important drugs .

Molecular Structure Analysis

The compound contains a pyrimidine ring, a hydrazone group, and a morpholinosulfonyl phenyl group. These groups can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of reactions, including oxidation, reduction, and cycloaddition reactions. The specific reactions this compound might undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound and related morpholine-based heterocycles have been synthesized and evaluated for their antitumor and antimicrobial activities. The synthesis involves creating morpholinylchalcones as building blocks, which are then used to construct a series of heterocyclic compounds through reactions with amino acids or other hydrazonoyl chlorides. These compounds have shown promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, highlighting their potential as antitumor agents (Muhammad et al., 2017).

Antimicrobial Activity

Another study focused on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their evaluation for antimicrobial activity. The synthesized compounds were tested against various bacteria and fungi, showing significant antimicrobial properties (Sarvaiya et al., 2019). This indicates the potential of such compounds in developing new antimicrobial agents.

Herbicidal Activity

Research has also explored the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. These compounds have shown potential herbicidal activity against the roots of rape and barnyard grass, suggesting their use in agricultural applications to control weed growth (Liu et al., 2007).

Cancer Research

Further research into pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives has shown these compounds to exhibit cytotoxicity against various cancer cell lines. The cytotoxic assay was performed against Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116) cell lines, revealing significant antitumor screening potential (Hassaneen et al., 2019).

Imaging in Parkinson's Disease

The synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcases the diagnostic applications of related compounds. This agent was prepared with high radiochemical yield and purity, indicating its utility in neuroimaging to better understand and diagnose neurological conditions (Wang et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-amino-5-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O5S/c15-12-11(13(21)17-14(22)16-12)19-18-9-1-3-10(4-2-9)26(23,24)20-5-7-25-8-6-20/h1-4H,5-8H2,(H4,15,16,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTECBSDBCZOOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N=NC3=C(NC(=O)NC3=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)

![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)

![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)